molecular formula C9H13N3O2 B14886112 1-(2-aminocyclopentyl)pyrimidine-2,4(1H,3H)-dione

1-(2-aminocyclopentyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14886112
M. Wt: 195.22 g/mol
InChI Key: UORBCVGDCDQSIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Aminocyclopentyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound featuring a pyrimidine ring fused with a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-aminocyclopentyl)pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminocyclopentanone with a suitable pyrimidine derivative under acidic or basic conditions to facilitate ring closure and formation of the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 1-(2-aminocyclopentyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

1-(2-aminocyclopentyl)pyrimidine-2,4-dione

InChI

InChI=1S/C9H13N3O2/c10-6-2-1-3-7(6)12-5-4-8(13)11-9(12)14/h4-7H,1-3,10H2,(H,11,13,14)

InChI Key

UORBCVGDCDQSIS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)N2C=CC(=O)NC2=O)N

Origin of Product

United States

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